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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial data for Tofersen
(Qalsody™), an antisense oligonucleotide therapy for superoxide dismutase 1 (SOD1)
amyotrophic lateral sclerosis (ALS). The data is compared with the natural history of SOD1-
ALS and other approved ALS treatments, offering a detailed overview for researchers,
scientists, and drug development professionals.

Introduction to Tofersen and SOD1-ALS

SOD1-ALS is a rare, genetic form of amyotrophic lateral sclerosis caused by mutations in the
SOD1 gene, affecting approximately 2% of all ALS patients.[1] It is a progressive
neurodegenerative disease leading to the loss of motor neurons, resulting in muscle weakness,
paralysis, and eventually, death. Tofersen is an antisense oligonucleotide designed to bind to
SOD1 mRNA, promoting its degradation and thereby reducing the synthesis of the SOD1
protein.[2]

Mechanism of Action: Tofersen in SOD1-ALS

Tofersen's mechanism of action is a targeted approach to reduce the production of the toxic
SOD1 protein. The following diagram illustrates this signaling pathway.
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Tofersen's mechanism of action in reducing mutant SOD1 protein.

Tofersen Clinical Trial Program: An Overview

The primary clinical evidence for Tofersen comes from the Phase 3 VALOR study and its
ongoing open-label extension (OLE). This program was designed to evaluate the efficacy and
safety of Tofersen in adults with SOD1-ALS.
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VALOR Trial and Open-Label Extension logical flow.

Comparative Efficacy Data
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Direct head-to-head clinical trials of Tofersen against other ALS treatments in the SOD1-ALS
population are not available. Therefore, this guide compares the efficacy of Tofersen from the
VALOR trial and its OLE to natural history data for SOD1-ALS.

Table 1: Comparison of Annualized Decline in ALSFRS-R Score

Group Rate of Decline (pointsl/year)
Tofersen (VALOR OLE - Early Start) Slower decline observed
Natural History (Untreated SOD1-ALS) -10.8 t0 -43.2

Note: A lower rate of decline indicates a better outcome. The ALSFRS-R (Amyotrophic Lateral
Sclerosis Functional Rating Scale-Revised) is a 48-point scale assessing motor function.

Table 2: Biomarker and Clinical Outcomes at 28 Weeks (VALOR Trial)[1][2][3]

Outcome Measure Tofersen Group Placebo Group
Change in CSF SOD1 Protein -38% +2%
Change in Plasma NfL -55% +12%
) -1.2 points (trend toward o o
Change in ALSFRS-R Score ) - (not statistically significant)
slowing)

] ) ] -9.2 percentage points (trend o o
Change in Slow Vital Capacity ) - (not statistically significant)
toward slowing)

CSF = Cerebrospinal Fluid; NfL = Neurofilament Light Chain. While the primary clinical
endpoint was not met at 28 weeks, biomarker data showed significant target engagement and
reduction in a marker of neurodegeneration.[1][3]

Long-Term Efficacy from Open-Label Extension

Data from the open-label extension of the VALOR trial suggest a clinical benefit with earlier
initiation of Tofersen.[2]

Table 3: Outcomes from the VALOR Open-Label Extension[2]
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Outcome Early-Start Tofersen Delayed-Start Tofersen
Change in ALSFRS-R Score Slower decline Faster decline
Change in Slow Vital Capacity Slower decline Faster decline
Change in Muscle Strength Slower decline Faster decline

Risk of Death or Permanent ] ) )
o Lower risk suggested Higher risk suggested
Ventilation

Safety Profile of Tofersen

The safety of Tofersen has been evaluated in the VALOR trial and its open-label extension.

Table 4. Common Adverse Events in Tofersen-Treated Patients[1]

Adverse Event Frequency
Procedural Pain Common
Headache Common
Fall Common
Back Pain Common
Pain in Extremity Common

Serious neurologic events, including myelitis and radiculitis, have been reported in a small
percentage of patients receiving Tofersen.[1]

Comparison with Other Approved ALS Treatments

Riluzole and Edaravone are approved for the broader ALS population. However, there is a lack
of specific clinical trial data for these treatments in the SOD1-ALS subpopulation. Preclinical
studies in SOD1 mouse models have shown mixed results for both riluzole and edaravone.[4]

[5]

Table 5: General Efficacy of Riluzole and Edaravone in the General ALS Population
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Treatment Efficacy Endpoint Result

Modest increase in median

Riluzole Survival survival (approx. 2-3 months)
[6]
Functional Decline (ALSFRS- Slower rate of decline in a
Edaravone )
R) subset of patients[7]

Experimental Protocols
VALOR Trial Methodology[3]

o Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.
o Participants: 108 adults with SOD1-ALS.

e Randomization: 2:1 ratio to receive either Tofersen (100 mg) or placebo.
o Administration: Intrathecal injection.

e Dosing Schedule: Three loading doses over 2 weeks, followed by maintenance doses every
4 weeks.

e Primary Endpoint: Change from baseline in the ALSFRS-R total score at 28 weeks.

e Secondary Endpoints: Change in total SOD1 protein in CSF, plasma NfL concentration, slow
vital capacity, and muscle strength.

Open-Label Extension (OLE) Methodology

» Study Design: Ongoing, open-label extension of the VALOR trial.
» Participants: Patients who completed the VALOR trial were eligible to enroll.
« Intervention: All participants receive Tofersen.

o Objectives: To assess the long-term safety, tolerability, and efficacy of Tofersen.
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Logical Comparison of Treatment Outcomes

The following diagram provides a logical comparison of the expected outcomes based on
available data.

Projected Clinical Outcomes in SOD1-ALS

Tofersen Natural History Other Approved ALS Tx
(Early Initiation) (Untreated) (Efficacy in SOD1-ALS Unknown)
Uncertain Effect on Progression
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Comparison of projected outcomes in SOD1-ALS.

Conclusion

The meta-analysis of the Tofersen clinical trial data demonstrates a significant impact on key
biomarkers of SOD1-ALS and suggests a clinical benefit, particularly with early initiation. While
a direct comparison with other approved ALS treatments in the SOD1-ALS population is not
possible due to a lack of specific data, the comparison with natural history data indicates a
meaningful slowing of disease progression. The safety profile of Tofersen is generally
manageable, although serious neurologic adverse events have been reported. This guide
provides a foundation for researchers and drug development professionals to understand the
current landscape of Tofersen's role in the treatment of SOD1-ALS. Further research and long-
term data from the open-label extension will continue to refine our understanding of its efficacy
and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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